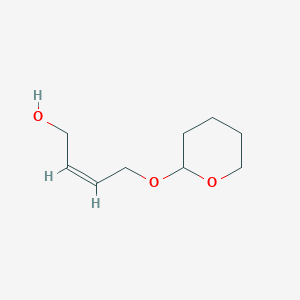

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

描述

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol (CAS: 57323-06-5) is a chiral secondary alcohol featuring a tetrahydropyran (THP) ether group at the Z-configured double bond of the butenol backbone. Its molecular formula is C₉H₁₆O₃ (molecular weight: 172.22 g/mol). Key physical properties include a density of 1.057 g/cm³, a boiling point of 296.35°C at atmospheric pressure, and a flash point of 133.03°C . The THP group acts as a protecting group for alcohols, enhancing stability during synthetic procedures. This compound is typically synthesized via palladium-catalyzed cycloisomerization or coupling reactions, as evidenced by its structural analogs in the literature .

生物活性

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, a compound with the molecular formula C9H16O3 and CAS number 57323-06-5, has garnered attention for its diverse biological activities and applications in organic synthesis and pharmaceutical development. This article explores its biological activity, including its mechanisms, applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 296.4 ± 40.0 °C |

| Flash Point | 133.0 ± 27.3 °C |

Biological Activities

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Enzyme Inhibition

A derivative of this compound has been identified as an effective tyrosinase inhibitor , which is relevant for cosmetic applications aimed at skin lightening. Tyrosinase plays a critical role in melanin production, and its inhibition can reduce hyperpigmentation .

3. Pharmaceutical Applications

The compound has been utilized in the synthesis of zwitterionic pharmaceutical compounds. A study highlighted its role in developing solid forms of these compounds, emphasizing its importance in drug formulation and delivery systems .

4. Organic Synthesis

this compound serves as a precursor in various organic synthesis reactions, including iodocyclization and hydrodeiodination reactions, which are essential for creating complex organic molecules .

Case Studies

Case Study 1: Synthesis of Zwitterionic Compounds

In a study by Kojima et al., (Z)-4-(Tetrahydro-2H-pyran-2-yloxy)but-2-en-1-ol was integral to synthesizing zwitterionic compounds, demonstrating its utility in pharmaceutical chemistry. The study focused on optimizing solid form selection to enhance bioavailability.

Case Study 2: Tyrosinase Inhibition

Chen Ying-Qi's research explored the potential of a derivative of this compound as a cosmetic additive due to its tyrosinase inhibitory activity. The findings suggest that it can be effectively used for skin lightening treatments without significant side effects.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of (Z)-4-(Tetrahydro-2H-pyran-2-yloxy)but-2-en-1-ol:

| Study Reference | Findings |

|---|---|

| Massa et al., 2003 | Discussed the oxidation of furan derivatives using this compound, leading to significant synthetic pathways. |

| Paolucci & Righi, 2007 | Explored the role of this compound in stereoselective synthesis, highlighting its importance in organic chemistry. |

| Dintzner et al., 2012 | Utilized this compound in undergraduate organic laboratory projects, showcasing its educational value. |

科学研究应用

Organic Synthesis

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is primarily utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, making it valuable for creating complex organic molecules.

Case Study: Synthesis of Lafutidine

One notable application is in the synthesis of Lafutidine, a drug used for treating gastric ulcers. This compound serves as an impurity reference in the production process of Lafutidine, indicating its significance in pharmaceutical manufacturing .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in developing new therapeutic agents. Its derivatives can exhibit biological activity, which is crucial for drug discovery.

Case Study: Bioactivity Exploration

Research has indicated that compounds derived from this compound may possess bioactive properties. For example, studies have explored its effects on various biological targets, leading to insights into potential therapeutic uses .

Material Science

In material science, this compound can be used to modify polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Modification

A study demonstrated that adding this compound to polymer formulations improved their thermal resistance and mechanical strength, showcasing its utility in developing advanced materials for industrial applications .

Agricultural Chemistry

The compound's derivatives are being explored for use in agricultural chemistry as potential agrochemicals. Their ability to interact with biological systems makes them candidates for pest control formulations.

Case Study: Insecticidal Activity

Research has highlighted the insecticidal properties of certain derivatives of (Z)-4-(Tetrahydro-2H-pyran-2-yloxy)but-2-en-1-ol, suggesting that they could be developed into environmentally friendly pesticides .

常见问题

Q. What are the common synthetic routes for (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol?

Level: Basic

Methodological Answer:

The synthesis typically involves protecting group strategies and stereoselective coupling. For example, a related allylic alcohol derivative was synthesized via silyl protection (e.g., tert-butyldimethylsilyl ether) followed by coupling with a tetrahydrofuran-containing fragment under mild acidic conditions. Purification often employs flash chromatography with gradients like n-heptane/ethyl acetate (5:1 → 3:1) to isolate the (Z)-isomer, achieving yields up to 82% . Diazomethane in dichloromethane at low temperatures (-20°C) can also facilitate stereocontrolled additions, as seen in analogous systems .

Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

Level: Basic

Methodological Answer:

NMR Spectroscopy: H and C NMR are essential for identifying stereochemistry. For instance, vicinal coupling constants (e.g., in butenol systems) distinguish (Z) and (E) isomers .

X-ray Crystallography: Used to resolve ambiguous stereochemistry, as demonstrated for trans-3g derivatives in CCDC 965195 .

Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How can reaction conditions be optimized to enhance (Z)-isomer selectivity?

Level: Advanced

Methodological Answer:

- Chiral Catalysts: Organocatalysts like proline derivatives or thioureas can induce enantioselectivity in multicomponent reactions .

- Temperature Control: Low temperatures (-15°C to -20°C) stabilize intermediates and reduce epimerization .

- Solvent Effects: Polar aprotic solvents (e.g., THF) improve reaction homogeneity and selectivity in cyclization steps .

Q. How does the reactivity of this compound differ under acidic vs. basic conditions?

Level: Advanced

Methodological Answer:

- Acidic Conditions: The tetrahydropyran (THP) protecting group is labile, leading to deprotection and potential ring-opening. For example, THP-ethers hydrolyze in HCl/MeOH to yield diols .

- Basic Conditions: The allylic alcohol may undergo elimination to form conjugated enol ethers. Sodium hydride or DBU can promote β-elimination .

Q. How can researchers reconcile contradictions in reported stability data for similar THP-protected alcohols?

Level: Advanced

Methodological Answer:

Contradictions often arise from:

- Substituent Effects: Electron-withdrawing groups on the THP ring increase stability (e.g., 4-methyl-THP vs. 4-methylene-THP) .

- Storage Conditions: Moisture and light accelerate degradation. Stability studies under inert atmospheres (argon) and -20°C storage are recommended .

- Analytical Calibration: Use standardized HPLC protocols with internal standards to ensure reproducibility across studies .

Q. What purification strategies are effective for isolating the (Z)-isomer?

Level: Basic

Methodological Answer:

- Flash Chromatography: Silica gel with gradient elution (e.g., heptane/EtOAc) separates (Z)- and (E)-isomers based on polarity differences .

- Crystallization: Slow evaporation from 2-propanol or hexane/EtOAC mixtures can yield pure crystals .

- Prep-TLC: Useful for small-scale isolation, with Rf values optimized using UV-active stains .

Q. What mechanistic insights exist for the formation of byproducts during synthesis?

Level: Advanced

Methodological Answer:

Byproducts like (E)-isomers or THP-ring-opened derivatives arise from:

- Kinetic vs. Thermodynamic Control: Elevated temperatures favor thermodynamically stable (E)-isomers .

- Acidic Impurities: Trace HCl in solvents accelerates THP deprotection, forming diols. Use molecular sieves or neutral alumina to scavenge acids .

- Radical Pathways: UV light or peroxides in solvents may initiate radical rearrangements. Conduct reactions under dark, inert conditions .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

Level: Advanced

Methodological Answer:

- DFT Calculations: Predict regioselectivity in cycloadditions (e.g., Diels-Alder reactions) by analyzing frontier molecular orbitals .

- MD Simulations: Assess binding affinity to biological targets (e.g., enzymes) by modeling hydrogen-bond interactions with the THP oxygen .

- AI-Driven Synthesis Planning: Tools like Pistachio or Reaxys databases propose retrosynthetic pathways and predict reaction yields .

Q. What are the key considerations for handling and storing this compound?

Level: Basic

Methodological Answer:

- Handling: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (GHS Category 1 eye irritant) .

- Storage: Keep under argon at -20°C in amber vials to prevent oxidation and moisture absorption .

- Disposal: Neutralize with aqueous NaHCO₃ before incineration, adhering to EPA guidelines for oxygenated organics .

Q. How can researchers address discrepancies in NMR data across different solvent systems?

Level: Advanced

Methodological Answer:

- Solvent Referencing: Use deuterated solvents (CDCl₃ vs. DMSO-d6) to account for chemical shift variations. For example, THP protons resonate δ 1.50–1.70 in CDCl₃ but upfield in DMSO .

- COSY and NOESY: Correlate coupling networks and spatial proximities to resolve overlapping signals .

- Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering) by analyzing line broadening at low temperatures .

相似化合物的比较

The following analysis compares (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol with structurally related butenol derivatives, focusing on synthetic yields, stereochemical outcomes, and physicochemical properties.

Table 1: Key Properties of this compound and Analogs

Key Observations:

Stereochemical Influence :

- The Z-configuration in the target compound and its analogs (e.g., ) leads to distinct polarity differences compared to E-isomers . For instance, (Z)-isomers are typically less polar than their E-counterparts, facilitating chromatographic separation .

- The E-isomer of 4-(Dec-2’-yn-1’-oxy)-but-2-en-1-ol showed a lower yield (73%), possibly due to steric hindrance from the long alkyne chain .

Substituent Effects: Alkynyl ethers (e.g., but-2’-yn-1’-oxy) generally provide higher yields (80–88%) compared to bulkier groups like cyclohexyl or TBS-protected derivatives (82–89%) . The THP group in the target compound enhances stability but may reduce solubility in nonpolar solvents compared to smaller alkynyl ethers .

Synthetic Methods: Palladium(II)-catalyzed acetoxypalladation is a common method for synthesizing Z-configured butenols, achieving yields >80% . TBS-protected derivatives require additional purification steps (e.g., gradient elution) to isolate stereoisomers .

Physicochemical and Spectral Comparisons

Table 2: Spectral Data Highlights

Key Findings:

- IR Spectroscopy : All analogs show characteristic C≡C-H stretches (~3200–3300 cm⁻¹) and C-O ether stretches (~1100 cm⁻¹) .

- ¹H NMR : The CH=CH protons in Z-isomers resonate at δ 5.60–5.90 ppm, while E-isomers typically appear upfield due to differing electronic environments .

- HRMS : Experimental and calculated values align closely (e.g., ±0.0002 m/z), confirming structural integrity .

属性

IUPAC Name |

(Z)-4-(oxan-2-yloxy)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h2,4,9-10H,1,3,5-8H2/b4-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTUEXKSLOJOOC-RQOWECAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCOC(C1)OC/C=C\CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。